molecular formula C8H8ClF3N2 B14852181 2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14852181
M. Wt: 224.61 g/mol
InChI Key: JYXPOQZCCMFSCB-UHFFFAOYSA-N
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Description

2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness

2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-5-3-6(1-2-13)14-7(4-5)8(10,11)12/h3-4H,1-2,13H2

InChI Key

JYXPOQZCCMFSCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C(F)(F)F)Cl

Origin of Product

United States

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